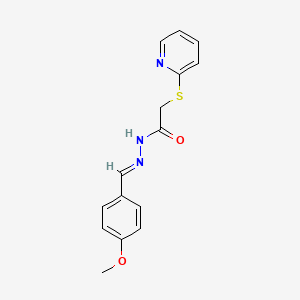

![molecular formula C18H21NO3 B5549911 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study of specific acetamide derivatives, including those with complex biphenyl structures, is significant in organic chemistry and pharmaceutical sciences. These compounds often exhibit interesting chemical, physical, and biological properties, making them valuable for various applications.

Synthesis Analysis

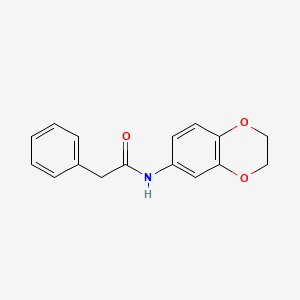

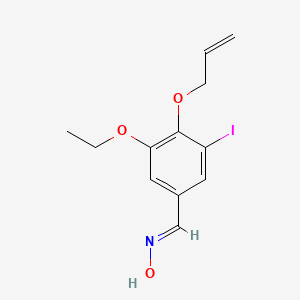

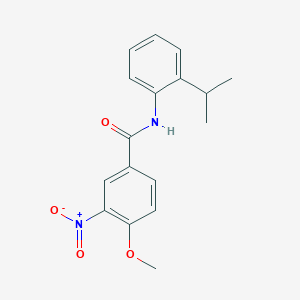

The synthesis of related acetamide derivatives often involves multi-step chemical reactions, including acetylation, esterification, and oxime formation. For instance, the synthesis of 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives demonstrates the complexity and precision required in synthesizing such compounds (Yang Hong, 2012).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using techniques like X-ray diffraction analysis and spectroscopic methods (IR, 1H NMR, and GC-MS). These analyses reveal detailed information about the molecular geometry, bond lengths, and angles, critical for understanding the compound's chemical behavior (A. Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, condensation, and hydrolysis, each affecting the compound's properties and potential applications.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for the practical handling of these compounds. The crystal structure of similar molecules can reveal interactions like hydrogen bonding, which impacts solubility and stability (Z. Zhong-cheng & Shu Wan-yin, 2002).

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Properties

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, as a chemical entity, may not have direct research studies or applications documented under its specific name in the accessible scientific literature. However, exploring the broader context of related compounds, we can infer potential research applications based on the activities of structurally or functionally related substances, such as acetamide derivatives and their pharmacological implications. For instance, acetamide and its derivatives, including N-methylacetamide, have been studied for their biological effects, highlighting their commercial importance and the biological consequences of exposure in humans. These chemicals' diverse biological responses vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. The environmental toxicology of these materials has expanded, emphasizing the need for updated information regarding their biological effects (Kennedy, 2001).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and potential drug interactions of acetamide derivatives is crucial for their scientific research applications. For example, ketamine, a related compound, has been extensively reviewed for its therapeutic uses, highlighting its analgesic, anti-inflammatory, and antidepressant actions. These reviews provide comprehensive insights into drug dose, route of administration, and the time course of these effects, including dissociative, psychotomimetic, cognitive, and peripheral side effects associated with ketamine use. The pharmacokinetics of ketamine, including its rapid metabolism to various metabolites, underscores the importance of exploring these aspects in related compounds for their potential therapeutic applications (Zanos et al., 2018).

Environmental and Toxicological Considerations

The environmental persistence and toxicological effects of related compounds, such as methoxychlor, offer a perspective on the potential environmental impact and safety considerations of acetamide derivatives. Methoxychlor, a chlorinated hydrocarbon pesticide, undergoes metabolic activation to an active estrogenic form, highlighting the significance of understanding the metabolism and environmental behavior of these compounds. The reproductive toxicity of methoxychlor, alongside its potential human health implications, exemplifies the broader considerations necessary for researching and developing acetamide derivatives (Cummings, 1997).

Eigenschaften

IUPAC Name |

2-[4-[3-(1-methoxyethyl)phenyl]phenoxy]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13(21-3)15-5-4-6-16(11-15)14-7-9-17(10-8-14)22-12-18(20)19-2/h4-11,13H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJCAGWROBCLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=C(C=C2)OCC(=O)NC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)